Edicotinib hydrochloride is a small molecule compound primarily recognized as a selective inhibitor of colony-stimulating factor 1 receptor, which plays a critical role in the regulation of immune responses and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in treating various inflammatory diseases and certain types of cancer. The chemical structure of Edicotinib hydrochloride allows it to effectively modulate signaling pathways associated with macrophage activation and proliferation, making it a candidate for further research and clinical development.
Edicotinib hydrochloride was developed by pharmaceutical researchers focusing on agents that target immune pathways. It is derived from a class of compounds designed to inhibit specific kinases involved in inflammatory signaling. The compound has been evaluated in various preclinical and clinical studies, showcasing its efficacy in modulating immune responses and its potential utility in therapeutic settings.
Edicotinib hydrochloride is classified as an organic compound with the following characteristics:
The synthesis of Edicotinib hydrochloride involves several key steps that ensure the purity and effectiveness of the final product. The synthesis typically includes:
While specific synthetic routes may vary, a general approach involves:
The molecular formula for Edicotinib hydrochloride is . Its structure features a complex arrangement of rings and functional groups that contribute to its biological activity.
Edicotinib hydrochloride undergoes several chemical reactions relevant to its mechanism of action:
The kinetics of these reactions can be studied using enzyme assays or cell-based models to determine the compound's efficacy and selectivity against its target receptor.
Edicotinib hydrochloride exerts its effects primarily through the inhibition of the colony-stimulating factor 1 receptor signaling pathway. By blocking this receptor, Edicotinib reduces macrophage proliferation and activation, leading to decreased production of pro-inflammatory cytokines.
Preclinical studies have demonstrated that treatment with Edicotinib results in reduced levels of interleukin-6 and other inflammatory markers in various models of disease, indicating its potential role in managing conditions characterized by excessive inflammation.
Relevant analyses include high-performance liquid chromatography for purity assessment and differential scanning calorimetry for thermal properties.
Edicotinib hydrochloride is being investigated for several applications:
Edicotinib hydrochloride (JNJ-40346527 hydrochloride) is a potent small-molecule inhibitor that selectively targets the colony-stimulating factor-1 receptor (CSF-1R) kinase domain. The compound binds to the ATP-binding pocket of CSF-1R through specific structural interactions that stabilize the kinase in an auto-inhibitory conformation. Molecular docking studies reveal that edicotinib forms hydrogen bonds with key residues in the hinge region of CSF-1R, including a critical interaction with Met637 in the active site [7]. Unlike other CSF-1R inhibitors (e.g., DCC-3014, ARRY-382), edicotinib does not interact with the Asp797 residue of the conserved DFG (Asp-Phe-Gly) motif but instead stabilizes the juxtamembrane domain through contacts with Trp550 [7]. This interaction disrupts the salt bridge between Glu633 and Lys616, preventing the conformational shift required for kinase activation [7].
The hydrochloride salt form enhances solubility and bioavailability, facilitating deep penetration into tissues including the central nervous system. Crystallographic analyses confirm that the 7-aminoquinazoline scaffold of edicotinib enables non-classical hydrogen bonding (NCHB) with the kinase hinge region, contributing to its high binding affinity (IC₅₀ = 3.2 nM) [2] [4].
Table 1: Key Structural Interactions of Edicotinib with CSF-1R
CSF-1R Domain | Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Kinase active site | Met637 | Hydrophobic pocket occupancy | Blocks ATP binding |
Juxtamembrane domain | Trp550 | Hydrogen bonding | Stabilizes auto-inhibitory conformation |
Activation loop | Glu633-Lys616 | Salt bridge disruption | Prevents kinase activation |
Hinge region | Backbone carbonyls | Non-classical H-bond | Enhances binding specificity |
Edicotinib exhibits high selectivity for CSF-1R over structurally related tyrosine kinases. Biochemical assays demonstrate a 6.25-fold selectivity for CSF-1R (IC₅₀ = 3.2 nM) compared to KIT (IC₅₀ = 20 nM), and a 59.4-fold selectivity over FLT3 (IC₅₀ = 190 nM) [2] [4]. This selectivity profile arises from steric constraints within the ATP-binding pockets of off-target kinases. For instance, the gatekeeper residue variation (Thr670 in KIT vs. Met637 in CSF-1R) reduces edicotinib’s binding affinity for KIT [7]. Similarly, FLT3’s larger hydrophobic pocket diminishes inhibitory potency due to suboptimal hydrophobic contact with edicotinib’s bicyclic core [4].
Notably, edicotinib shows negligible activity against PDGFR-α/β (IC₅₀ > 500 nM), VEGFR2, and c-MET kinases at therapeutic concentrations. Kinome-wide screening (against 400+ kinases) confirms that only 8 kinases exhibit >50% inhibition at 100 nM edicotinib, underscoring its exceptional selectivity [4].
Table 2: Selectivity Profile of Edicotinib Hydrochloride
Kinase | IC₅₀ (nM) | Selectivity Ratio vs. CSF-1R | Structural Basis of Selectivity |
---|---|---|---|
CSF-1R | 3.2 | 1.0 | Optimal fit in ATP pocket |
KIT | 20 | 6.25 | Thr670 steric hindrance |
FLT3 | 190 | 59.4 | Expanded hydrophobic pocket |
PDGFR-β | >500 | >156 | Altered hinge region conformation |
Inhibition of CSF-1R by edicotinib hydrochloride disrupts the MAPK signaling cascade, particularly ERK1/2 phosphorylation. In N13 microglial cells, edicotinib (0.1–1000 nM) induces a dose-dependent reduction in phosphorylated ERK1/2 (pERK1/2), with an IC₅₀ of 22.5 nM [4]. This suppression correlates directly with CSF-1R inactivation (IC₅₀ = 18.6 nM), confirming the linear relationship between CSF-1R blockade and ERK1/2 dephosphorylation [4].
Mechanistically, CSF-1R dimerization upon ligand binding triggers autophosphorylation of tyrosine residues (e.g., Y561, Y699, Y723), which serve as docking sites for adaptor proteins like Grb2 and Sos1 [7]. These adaptors activate the Ras→Raf→MEK→ERK pathway, driving cell proliferation and survival. Edicotinib prevents initial receptor phosphorylation, thereby interrupting:
In vivo, oral administration (30 mg/kg) in ME7-prion mice reduces hippocampal pERK1/2 by 30%, attenuating microglia-mediated neuroinflammation [4].
Edicotinib reprograms tumor-associated macrophages (TAMs) by suppressing CSF-1R-dependent transcriptional networks that drive M2 polarization. In vitro, edicotinib (10–100 nM) selectively inhibits M2-like macrophage survival (IC₅₀ = 0.53 nM) while sparing M1-like populations, altering the M1/M2 ratio by 3.2-fold [6]. This selectivity arises from M2 macrophages’ reliance on CSF-1/CSF-1R signaling for differentiation and maintenance.
Key transcriptional changes include:
In MC38 colon tumor models, edicotinib increases tumor-infiltrating CD8⁺ T cells by 40% and reduces PD-1 expression by 25%, reversing immunosuppression [6]. This occurs via diminished CCL2/CSF-1 chemokine secretion from M2 TAMs, which otherwise recruits regulatory T cells (Tregs) [7].
Table 3: Transcriptional Targets Modulated by Edicotinib in Macrophages
Gene | Function in M2 Polarization | Fold Change Post-Edicotinib | Associated Pathway |
---|---|---|---|
Arg1 | Immunosuppression | ↓ 4.1 | STAT6 |
Retnla | Tissue remodeling | ↓ 3.8 | STAT3 |
Mrc1 | Phagocytic inhibition | ↓ 2.9 | STAT6 |
Il12b | M1 polarization | ↑ 5.2 | FOXO1 |
Ccl2 | Treg recruitment | ↓ 3.5 | PI3K-Akt |
Table 4: Edicotinib Nomenclature
Chemical Designation | Synonym |
---|---|
IUPAC Name | Not provided in sources |
Systematic Name | N-[2-[[2-[(3-Cyanophenyl)amino]pyrimidin-4-yl]amino]phenyl]acetamide hydrochloride |
Code | JNJ-40346527 hydrochloride |
Generic | Edicotinib hydrochloride |
CAS Registry | 1559069-92-9 |
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